4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Description
4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocycles
Research has demonstrated the utility of related compounds in the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and materials science. For instance, derivatives of the mentioned compound have been used for efficient synthesis of five and six-membered heterocycles, showcasing their importance in creating molecules with potential biological activity (Mahata et al., 2003).
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated, with some derivatives showing excellent radical scavenging activity. This implies their potential use in developing antioxidant therapies or as preservatives (Lavanya et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have been conducted to understand the interaction of these compounds with biological targets, offering insights into their potential therapeutic applications (Viji et al., 2020).
Corrosion Inhibition
The use of pyrazole derivatives in corrosion inhibition has been explored, particularly in the petroleum industry for oil well stimulation. This research shows the compound's potential in protecting industrial materials against corrosion, enhancing the longevity of infrastructure (Singh et al., 2020).
Synthesis of Pyrazolopyrimidines and Pyrazoloquinazolines
The compound has been utilized in multi-component condensation reactions to synthesize substituted pyrazolopyrimidines and pyrazoloquinazolines, compounds of interest for their pharmacological properties (Kryl'skiĭ et al., 2010).
Green Synthesis Approaches
Research into green chemistry approaches has incorporated derivatives of this compound for the synthesis of other complex molecules, demonstrating the ongoing effort to make chemical synthesis more environmentally friendly (Zolfigol et al., 2013).
Properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)18-11-15-16(19-20-17(15)21)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRZJBOOFLYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.